molecular formula C17H12FNO3 B2677183 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile CAS No. 329701-01-1

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile

Cat. No.: B2677183
CAS No.: 329701-01-1
M. Wt: 297.285
InChI Key: YNWIUNXEJAHKRG-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile is an organic compound that features a benzodioxole ring and a fluorophenyl group

Preparation Methods

The synthesis of 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile typically involves several steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives in a Friedel-Crafts acylation reaction.

    Formation of the Oxobutanenitrile Moiety: This can be synthesized through a series of reactions, including nitrile formation and subsequent oxidation.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form amides or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Mechanism of Action

The mechanism by which 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole ring and fluorophenyl group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 2-(1,3-Benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile include:

    2-(1,3-Benzodioxol-5-yl)-4-phenyl-4-oxobutanenitrile: Lacks the fluorine atom, which may affect its reactivity and interactions.

    2-(1,3-Benzodioxol-5-yl)-4-(4-chlorophenyl)-4-oxobutanenitrile: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and biological activity.

    2-(1,3-Benzodioxol-5-yl)-4-(4-methylphenyl)-4-oxobutanenitrile: The presence of a methyl group can influence its steric and electronic properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological interactions compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-14-4-1-11(2-5-14)15(20)7-13(9-19)12-3-6-16-17(8-12)22-10-21-16/h1-6,8,13H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWIUNXEJAHKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326843
Record name 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329701-01-1
Record name 2-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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